Cas no 92487-68-8 (Uridine-15N2)
Uridine-15N2 Chemical and Physical Properties
Names and Identifiers
-
- Uridine-15N2
- Uridine-1,3-15N2
- uridine
- Uridin
- Uracil riboside
- 1-beta-D-Ribofuranosyluracil
- beta-Uridine
- d-uridine
- Uracil, 1-beta-D-ribofuranosyl-
- b-Uridine
- Urd
- WHI7HQ7H85
- MLS000069625
- 1-.beta.-D-Ribofuranosyluracil
- C9H12N2O6
- DRTQHJPVMGBUCF-XVFCMESISA-N
- SMR000058222
- 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
- 1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
-
- Inchi: 1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1
- InChI Key: DRTQHJPVMGBUCF-XVFCMESISA-N
- SMILES: O1[C@H](CO)[C@H]([C@H]([C@@H]1N1C=CC(NC1=O)=O)O)O
Computed Properties
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 371
- XLogP3: -2
- Topological Polar Surface Area: 119
Uridine-15N2 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | U830053-1mg |
Uridine-15N2 |
92487-68-8 | 1mg |
$201.00 | 2023-05-17 | ||
| TRC | U830053-5mg |
Uridine-15N2 |
92487-68-8 | 5mg |
$913.00 | 2023-05-17 | ||
| TRC | U830053-10mg |
Uridine-15N2 |
92487-68-8 | 10mg |
$1568.00 | 2023-05-17 | ||
| Ambeed | A1268168-1mg |
Uridine-15N2 |
92487-68-8 | 98% 98%atom%15N | 1mg |
$820.0 | 2025-04-15 | |
| Ambeed | A1268168-5mg |
Uridine-15N2 |
92487-68-8 | 98% 98%atom%15N | 5mg |
$2040.0 | 2025-04-15 | |
| TRC | U830053-25mg |
Uridine-15N2 |
92487-68-8 | 25mg |
$ 3000.00 | 2023-09-05 | ||
| MedChemExpress | HY-B1449S-1mg |
Uridine- |
92487-68-8 | 98% | 1mg |
¥3680 | 2025-04-16 |
Uridine-15N2 Suppliers
Uridine-15N2 Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on Uridine-15N2
Uridine-15N2 (CAS No. 92487-68-8): A Comprehensive Guide to Its Properties, Applications, and Research Significance
Uridine-15N2 (CAS No. 92487-68-8) is a stable isotope-labeled nucleoside that has gained significant attention in biochemical and pharmaceutical research. As a 15N-labeled uridine derivative, it serves as a crucial tool in metabolic studies, drug development, and NMR spectroscopy. This article delves into the molecular structure, applications, and cutting-edge research involving this specialized compound.
The unique properties of Uridine-15N2 stem from its isotopic composition, where two nitrogen atoms (15N) replace the natural 14N isotopes in the uridine molecule. This modification makes it particularly valuable for tracing metabolic pathways and studying RNA synthesis dynamics in living systems. Researchers frequently utilize this compound in isotope dilution mass spectrometry and nuclear magnetic resonance studies to gain precise insights into cellular processes.
Recent advancements in cancer research have highlighted the importance of Uridine-15N2 in understanding tumor metabolism. Scientists are investigating how cancer cells alter nucleotide metabolism, and this labeled compound provides a powerful means to track these changes at the molecular level. The compound's stability and detectability make it ideal for long-term metabolic studies and drug efficacy evaluations.
In the field of neuroscience, Uridine-15N2 has emerged as a valuable probe for studying neurodegenerative diseases. Researchers are using it to examine RNA turnover in brain cells and investigate potential therapeutic approaches for conditions like Alzheimer's and Parkinson's diseases. The compound's ability to cross the blood-brain barrier enhances its utility in these critical studies.
The pharmaceutical industry increasingly relies on stable isotope-labeled compounds like Uridine-15N2 for drug metabolism and pharmacokinetics (DMPK) studies. These applications help researchers understand how drugs are processed in the body, leading to safer and more effective medications. The compound's purity and isotopic enrichment are critical factors in these high-precision applications.
From a technical perspective, Uridine-15N2 typically exhibits high chemical purity (>98%) and isotopic enrichment (>99 atom % 15N). These specifications make it suitable for sensitive analytical techniques where background interference must be minimized. The compound is usually supplied as a white to off-white powder that is soluble in water and common organic solvents.
Quality control measures for Uridine-15N2 production involve rigorous testing using HPLC, mass spectrometry, and NMR spectroscopy. These analytical methods ensure batch-to-batch consistency and verify the compound's structural integrity. Researchers can confidently incorporate this material into their studies knowing it meets stringent quality standards.
The market for isotope-labeled biochemicals continues to grow, driven by increasing demand in proteomics, metabolomics, and drug discovery. Uridine-15N2 represents an important segment of this market, with applications expanding into emerging fields like single-cell analysis and precision medicine.
Storage and handling recommendations for Uridine-15N2 typically suggest keeping the compound at -20°C in a dry environment. Proper storage maintains the material's stability and extends its shelf life, ensuring reliable performance in research applications. Many suppliers offer custom synthesis options to meet specific research requirements for this valuable biochemical tool.
As research technologies advance, the applications of Uridine-15N2 continue to diversify. Recent studies have explored its use in viral research, particularly in understanding RNA virus replication mechanisms. This application has gained particular relevance in the context of emerging viral diseases and pandemic preparedness research.
The synthesis of Uridine-15N2 involves specialized nucleoside chemistry techniques that incorporate the stable nitrogen isotopes at specific molecular positions. Manufacturers employ controlled processes to ensure consistent quality and isotopic distribution, which are critical for research reproducibility.
For researchers considering Uridine-15N2 for their studies, it's important to consult the latest literature and technical specifications. The compound's performance can vary depending on the specific application, and proper experimental design is crucial for obtaining meaningful results from isotope labeling studies.
In conclusion, Uridine-15N2 (CAS No. 92487-68-8) stands as a vital tool in modern biochemical research. Its applications span from basic science to clinical translation, making it a versatile component in the researcher's toolkit. As scientific questions become more sophisticated, the demand for high-quality isotope-labeled nucleosides like Uridine-15N2 will undoubtedly continue to grow.
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